molecular formula C6H3FI2 B118606 2-fluoro-1,4-diiodobenzene CAS No. 147808-02-4

2-fluoro-1,4-diiodobenzene

Cat. No.: B118606
CAS No.: 147808-02-4
M. Wt: 347.89 g/mol
InChI Key: IQTKOCIDYDYDSB-UHFFFAOYSA-N
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Description

2-fluoro-1,4-diiodobenzene is an aromatic compound with the molecular formula C₆H₃FI₂. It is characterized by the presence of two iodine atoms and one fluorine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-fluoro-1,4-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzene. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the desired positions .

Industrial Production Methods

Industrial production of 1,4-diiodo-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1,4-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-fluoro-1,4-diiodobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-1,4-diiodobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Biological Activity

2-Fluoro-1,4-diiodobenzene is an aromatic compound characterized by the presence of two iodine atoms and one fluorine atom attached to a benzene ring. Its chemical formula is C₆H₃FI₂, and it has a molecular weight of 347.90 g/mol. The unique electronic properties conferred by the halogen substituents significantly influence its reactivity and interactions in biological systems. This article explores the biological activity of this compound, focusing on its role as an inhibitor of cytochrome P450 enzymes, potential pharmaceutical applications, and relevant case studies.

The structural characteristics of this compound allow it to engage in various chemical reactions, particularly those involving nucleophilic substitution and halogen bonding. The presence of iodine and fluorine enhances its reactivity compared to other halogenated compounds.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, affecting the pharmacokinetics of co-administered drugs. The inhibition of these enzymes can lead to altered drug efficacy and toxicity profiles, making this compound significant in drug development contexts.

Table 1: Cytochrome P450 Enzyme Inhibition Profile

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2C9Non-competitive

Toxicological Effects

The interaction of this compound with biological systems raises concerns regarding its potential toxicological effects. Studies have shown that its ability to form halogen bonds may facilitate unique interactions with biomolecules, potentially leading to adverse effects when used in pharmaceutical formulations. Understanding its metabolic pathways is essential for assessing safety in medicinal applications.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Pharmacokinetics Study : A study assessed how the compound affects the pharmacokinetics of drugs metabolized by CYP1A2 and CYP2C9. Results indicated significant alterations in drug clearance rates when co-administered with substrates for these enzymes.
  • Toxicity Assessment : Another study focused on the toxicological profile of this compound in vitro using liver microsomes. The findings highlighted increased oxidative stress markers in cells treated with the compound, suggesting potential hepatotoxic effects.
  • Drug Development Applications : Recent research explored the use of this compound as a lead compound in developing new pharmaceuticals targeting specific diseases. Its unique inhibition profile offers opportunities for designing selective inhibitors for therapeutic use.

Properties

IUPAC Name

2-fluoro-1,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKOCIDYDYDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371829
Record name 2,5-Diiodofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147808-02-4
Record name 2,5-Diiodofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147808-02-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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